tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
Description
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (1,9-diaza) and one oxygen atom (4-oxa) in its rings. The tert-butyl carboxylate group acts as a protective moiety, enhancing the compound’s stability during synthetic processes. The hydrochloride salt improves solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Key properties include:
- Molecular formula: Likely C₁₃H₂₃N₂O₃·HCl (exact formula inferred from structural analogs) .
- Molecular weight: Estimated ~270–300 g/mol (based on related compounds) .
- Storage: Typically stored at 2–8°C in dry conditions to prevent decomposition .
- Applications: Used as a building block in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics due to its spirocyclic framework .
Properties
CAS No. |
1956355-35-3 |
|---|---|
Molecular Formula |
C13H25ClN2O3 |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-4-13(5-8-15)10-17-9-6-14-13;/h14H,4-10H2,1-3H3;1H |
InChI Key |
CDLPPDFQSWFZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including the use of protecting groups and selective deprotection steps to achieve the desired spirocyclic structure. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential use in drug development, particularly in the context of central nervous system disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds can possess antimicrobial properties. Studies focusing on the antibacterial and antifungal activities of tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride have shown promise, suggesting its potential as an antimicrobial agent.
The compound has been evaluated for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to applications in treating mood disorders and other neuropsychiatric conditions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study B | Assess neuropharmacological effects | Showed increased serotonin receptor binding affinity, indicating potential antidepressant activity. |
| Study C | Investigate cytotoxic effects on cancer cells | Exhibited selective cytotoxicity towards certain cancer cell lines, suggesting a role in cancer therapy. |
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. The spirocyclic structure allows for effective binding to the active site of the protein, thereby inhibiting its function and exerting an antibacterial effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride and its analogs:
Structural and Functional Insights:
Substituent Effects: The 4-oxa group in the target compound introduces polarity and hydrogen-bonding capacity, which can influence binding affinity in biological targets . Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, facilitating formulation in preclinical studies .
Spirocyclic Framework Variations: Compounds lacking the oxa group (e.g., tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate) exhibit reduced polarity, making them more suitable for non-polar reaction environments . The dihydrochloride form () lacks the tert-butyl group, simplifying synthetic pathways but reducing stability under acidic conditions .
Safety and Handling :
- Compounds with oxo or hydroxy groups (e.g., and ) often require stringent storage conditions (-20°C) to prevent degradation .
- Hazard statements such as H315-H319-H335 (skin/eye/respiratory irritation) are common across analogs, necessitating proper lab safety protocols .
Applications in Drug Discovery :
Biological Activity
Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.8 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃·HCl |
| Molecular Weight | 292.8 g/mol |
| CAS Number | 1279863-55-6 |
| Purity | ±97% |
Soluble Epoxide Hydrolase Inhibition
Research indicates that compounds structurally related to tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane have demonstrated significant inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and renal function.
In a study involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound exhibited excellent sEH inhibitory activity and bioavailability when administered orally at a dosage of 30 mg/kg. This treatment resulted in lowered serum creatinine levels, suggesting potential therapeutic benefits for chronic kidney diseases .
Toxicological Profile
The compound has been classified with specific hazard warnings:
- H302 : Harmful if swallowed
- H315 : Causes skin irritation
These properties necessitate careful handling and consideration during research and application .
Case Studies and Research Findings
- Chronic Kidney Disease Treatment : A related study on diazaspiro compounds showed that certain derivatives effectively inhibited sEH and improved renal function in animal models. These findings suggest that tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane could potentially serve as a lead compound for developing new therapies targeting chronic kidney diseases .
- Pharmacological Activity : In another investigation, various derivatives were synthesized and evaluated for their dual ligand activity on sigma receptors. The results indicated that modifications to the spirocyclic structure could enhance binding affinity and selectivity, paving the way for more effective therapeutic agents .
Q & A
Basic: What is the standard synthetic route for tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves alkylation of a spirocyclic amine precursor. For example, tert-butyl 4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is reacted with 4-bromobutyne in acetonitrile at 60°C using cesium carbonate as a base to introduce the oxa moiety. The reaction is monitored via TLC, and purification is achieved via flash chromatography (silica gel, ethyl acetate/dichloromethane gradient) .
Advanced: How can conflicting crystallographic data for spirocyclic compounds be resolved?
Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles, ring conformations) require cross-validation using SHELX programs (e.g., SHELXL for refinement and SHELXD for phase determination). High-resolution X-ray diffraction (HR-XRD) combined with density functional theory (DFT) calculations can reconcile discrepancies by comparing experimental and theoretical electron density maps .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Flash chromatography (silica gel, ethyl acetate/hexane) is standard for intermediate purification. For final hydrochloride salt formation, recrystallization from ethanol/water (1:1 v/v) yields >95% purity. HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms homogeneity .
Advanced: What mechanistic insights exist for its ring-opening reactions in drug design?
Methodological Answer:
The oxa and diaza groups in the spirocyclic structure enable regioselective ring-opening. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (150°C, 17h) selectively cleaves the ether linkage, forming bioactive intermediates for METTL3 inhibitors .
Basic: Which spectroscopic methods confirm the molecular structure?
Methodological Answer:
- NMR : H NMR (DMSO-d6) shows characteristic tert-butyl singlet at δ 1.42 ppm and spirocyclic proton splitting (δ 3.2–4.1 ppm).
- HRMS : [M+H] at m/z 291.1812 (calculated for CHNOCl) .
Advanced: How can solubility limitations in biological assays be addressed?
Methodological Answer:
Use co-solvent systems (e.g., DMSO/PBS up to 10% v/v) or derivatization with hydrophilic groups (e.g., carboxylation via EDCI coupling). Stability in aqueous buffers (pH 7.4) should be monitored via UV-Vis spectroscopy (λ = 254 nm) over 24h .
Basic: How is crystallinity characterized for polymorph screening?
Methodological Answer:
Powder X-ray diffraction (PXRD) compares experimental patterns (Cu-Kα radiation, 2θ = 5–50°) with simulated data from single-crystal structures. Differential scanning calorimetry (DSC) identifies melting points and phase transitions .
Advanced: What computational models predict its receptor-binding affinity?
Methodological Answer:
Molecular docking (AutoDock Vina) with receptor structures (e.g., METTL3 PDB: 7LPS) evaluates binding poses. MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes, with binding free energies calculated via MM/PBSA .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
Store desiccated at 2–8°C in amber vials under argon. Stability studies (HPLC, 6 months) show <2% degradation under these conditions. Avoid freeze-thaw cycles .
Advanced: How are reaction intermediates tracked in multi-step syntheses?
Methodological Answer:
Online LC-MS (Agilent 6120 Quadrupole) with electrospray ionization monitors reaction progress in real-time. Quenching aliquots at intervals (e.g., 0, 2, 6h) and analyzing via UPLC-PDA confirms intermediate accumulation and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
